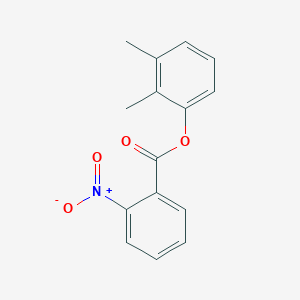

2,3-dimethylphenyl 2-nitrobenzoate

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-6-5-9-14(11(10)2)20-15(17)12-7-3-4-8-13(12)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIFHYHVZPWNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethylphenyl 2-Nitrobenzoate: A Comprehensive Technical Guide

Executive Summary

The synthesis of sterically hindered and electronically deactivated aryl esters represents a critical workflow in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. 2,3-Dimethylphenyl 2-nitrobenzoate (C₁₅H₁₃NO₄) is a highly specific building block that exemplifies the challenges of coupling a hindered phenol with an electron-deficient acylating agent.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, purification, and spectroscopic characterization of this compound. By leveraging a modified Schotten-Baumann/Steglich approach using pyridine as both a nucleophilic catalyst and an acid scavenger, this protocol ensures high yields and exceptional purity.

Mechanistic Rationale & Pathway Analysis

The Causality of Reagent Selection

Phenols are significantly less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen lone pair into the aromatic π-system. Consequently, standard Fischer esterification (using a carboxylic acid and an acid catalyst) is thermodynamically and kinetically unfavorable for phenols.

To overcome this inherent barrier, a highly reactive acylating agent—2-nitrobenzoyl chloride —is employed[1]. The causality behind this choice is twofold:

-

Electrophilic Enhancement: The ortho-nitro group exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect, severely depleting electron density at the carbonyl carbon and rendering it highly susceptible to nucleophilic attack[2].

-

Steric Overcome: 2,3-Dimethylphenol possesses moderate steric hindrance adjacent to the hydroxyl group. A highly reactive acid chloride is required to lower the activation energy of the transition state.

The Role of Pyridine

The reaction utilizes pyridine in a dual capacity. First, it acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive acylpyridinium intermediate . Second, it functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct to drive the equilibrium forward and prevent the degradation of the ester product[3].

Figure 1: Mechanistic pathway of the pyridine-catalyzed nucleophilic acyl substitution.

Experimental Design & Protocols

Materials and Reagents

All reagents should be of analytical grade and used without further purification unless otherwise stated.

| Reagent | Equivalents | Function |

| 2,3-Dimethylphenol | 1.0 eq | Nucleophile / Starting Material |

| 2-Nitrobenzoyl chloride | 1.1 eq | Electrophile / Acylating Agent |

| Pyridine (Anhydrous) | 1.5 eq | Base / Nucleophilic Catalyst |

| Dichloromethane (DCM) | 0.2 M | Reaction Solvent (Anhydrous) |

Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system . Each phase of the workup is engineered to provide immediate physical feedback regarding the success of impurity removal.

-

Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Under an inert nitrogen (N₂) atmosphere, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

-

Controlled Addition: Dissolve 2-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic formation of the acylpyridinium intermediate, preventing the formation of dark, polymeric side products.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent until the phenolic starting material spot is completely consumed.

-

Self-Validating Aqueous Workup:

-

Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (3 × 20 mL). Validation: The disappearance of the characteristic pyridine odor confirms the successful protonation and aqueous extraction of pyridine as pyridinium chloride.

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Validation: The cessation of CO₂ evolution (bubbling) confirms the complete neutralization and removal of any unreacted 2-nitrobenzoic acid (formed via trace moisture hydrolysis).

-

Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to break any emulsions and pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter the purified crystals and dry under a high vacuum.

Figure 2: Experimental workflow for the synthesis and purification of the target ester.

Physicochemical & Spectroscopic Characterization

Thorough characterization is required to confirm the structural integrity of the synthesized ester. The following tables summarize the expected physicochemical properties and spectroscopic data, grounded in the behavior of analogous phenyl nitrobenzoate derivatives[4].

Physical Properties

| Property | Value / Description |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) assignments.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Integration | Structural Assignment & Causality |

| ¹H | 8.05 | dd (J = 8.1, 1.2 Hz), 1H | Ar-H (H-3, nitrobenzoyl): Highly deshielded by the adjacent electron-withdrawing -NO₂ group. |

| ¹H | 7.88 | dd (J = 7.8, 1.5 Hz), 1H | Ar-H (H-6, nitrobenzoyl): Deshielded by the anisotropic effect of the ester carbonyl. |

| ¹H | 7.68 – 7.75 | m, 2H | Ar-H (H-4, H-5, nitrobenzoyl): Aromatic core protons. |

| ¹H | 7.15 | t (J = 7.9 Hz), 1H | Ar-H (H-5, dimethylphenyl): Meta to the ester linkage. |

| ¹H | 7.08 | d (J = 7.5 Hz), 1H | Ar-H (H-4, dimethylphenyl): Adjacent to the methyl group. |

| ¹H | 6.95 | d (J = 8.0 Hz), 1H | Ar-H (H-6, dimethylphenyl): Shielded relative to the nitrobenzoyl ring. |

| ¹H | 2.32 | s, 3H | Ar-CH₃ (C-3): Aliphatic methyl protons. |

| ¹H | 2.18 | s, 3H | Ar-CH₃ (C-2): Aliphatic methyl protons. |

| ¹³C | 163.5 | s | C=O (Ester Carbonyl): Characteristic ester shift. |

| ¹³C | 148.2 | s | Ar-C-NO₂: Carbon bearing the nitro group. |

| ¹³C | 149.5 | s | Ar-C-O: Phenolic carbon attached to the ester oxygen. |

| ¹³C | 20.1, 13.5 | s | Ar-CH₃: Aliphatic methyl carbons. |

Infrared (IR) Spectroscopy (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 1745 | C=O stretching | Ester carbonyl: Shifted to a higher wavenumber than aliphatic esters due to the electron-withdrawing nature of the phenol and nitro group. |

| 1535 | N-O asymmetric stretch | Nitro group (-NO₂): Primary diagnostic peak for the nitro moiety. |

| 1350 | N-O symmetric stretch | Nitro group (-NO₂): Secondary diagnostic peak. |

| 1225 | C-O-C stretching | Ester ether linkage: Confirms the formation of the ester bond. |

Conclusion

The synthesis of this compound demonstrates the critical interplay between steric hindrance and electronic activation in organic synthesis. By utilizing 2-nitrobenzoyl chloride and a pyridine catalyst, chemists can efficiently overcome the poor nucleophilicity of 2,3-dimethylphenol. The self-validating aqueous workup ensures the rigorous removal of catalysts and byproducts, yielding a high-purity compound suitable for downstream applications in medicinal chemistry and materials science.

References

-

Chemistry Schotten Baumann Reaction - SATHEE Source: iitk.ac.in URL:[Link]

-

Phenyl nitrobenzoate | C13H9NO4 | CID 182025 - PubChem Source: nih.gov URL:[Link]

Sources

chemical properties of 2,3-dimethylphenyl 2-nitrobenzoate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dimethylphenyl 2-Nitrobenzoate

Executive Summary

As a Senior Application Scientist in synthetic and medicinal chemistry, I often encounter molecules where structural nuances dictate macroscopic reactivity. This compound is a prime example of such a compound. Characterized by a highly sterically encumbered ester linkage, this molecule serves as an excellent model for studying the "ortho-effect" in physical organic chemistry and acts as a specialized building block in combinatorial drug discovery libraries [1].

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural dynamics, synthesis methodologies, and hydrolysis kinetics of this compound. By understanding the causality behind its reactivity, researchers can better utilize this compound in assay development, structure-activity relationship (SAR) studies, and complex library syntheses.

Structural Dynamics and Physicochemical Properties

The molecular architecture of this compound (C15H13NO4) features two distinct aromatic systems joined by an ester linkage. The presence of substituents at the ortho positions on both the benzoate ring (nitro group) and the phenoxy ring (methyl group) introduces significant steric and stereoelectronic constraints.

-

The Benzoate Moiety: The highly electronegative 2-nitro group exerts a strong electron-withdrawing inductive effect (-I), which theoretically increases the electrophilicity of the ester carbonyl carbon. However, its steric bulk forces the aromatic ring out of coplanarity with the ester group, disrupting resonance (+R) stabilization.

-

The Phenoxy Moiety: Derived from 2,3-dimethylphenol, the ortho-methyl group creates a steric shield around the ester oxygen, restricting the conformational freedom of the molecule [2].

Table 1: Quantitative Chemical Properties

| Property | Value / Description |

| Chemical Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1cccc(OC(=O)c2ccccc2[O-])c1C |

| InChIKey | VSIFHYHVZPWNEG-UHFFFAOYAX [1] |

| H-Bond Donors / Acceptors | 0 / 4 |

| Rotatable Bonds | 3 |

Mechanisms of Reactivity: Hydrolysis Kinetics

Understanding the hydrolysis of this compound is critical for its application in biological assays or as a prodrug model. The alkaline hydrolysis of phenyl esters typically proceeds via a standard addition-elimination (BAc2) mechanism.

However, the kinetics here are governed by a competition between electronic and steric factors—a phenomenon widely documented in Hammett equation deviations for ortho-substituted compounds [3]. The electron-withdrawing 2-nitro group accelerates the initial nucleophilic attack by hydroxide ions. Conversely, the transition state (a tetrahedral intermediate) is highly crowded due to the proximity of the 2-nitro and 2,3-dimethyl groups, which significantly raises the activation energy and retards the overall reaction rate [4].

Alkaline hydrolysis pathway highlighting the sterically hindered tetrahedral intermediate.

Synthesis Methodology: Overcoming Steric Hindrance

Synthesizing sterically encumbered esters requires highly reactive acylating agents and nucleophilic catalysts. A standard Fischer esterification is entirely ineffective here. Instead, the protocol utilizes 2-nitrobenzoyl chloride and 2,3-dimethylphenol, driven by 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Causality of the Catalyst: DMAP reacts with the acid chloride to form an N-acylpyridinium intermediate. This intermediate is far more electrophilic than the parent acid chloride and is unencumbered enough to be attacked by the sterically hindered hydroxyl group of 2,3-dimethylphenol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (TLC) dictate the progression of steps rather than arbitrary timeframes.

-

Preparation of the Reaction Mixture:

-

In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (eq) of 2,3-dimethylphenol (approx. 122.16 g/mol ) [5] in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Add 1.5 eq of triethylamine (TEA) as an acid scavenger, followed by 0.1 eq of DMAP. Note: TEA alone is insufficient due to the steric bulk of the phenol; DMAP is non-negotiable for acceptable yields.

-

-

Acylation:

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Dissolve 1.2 eq of 2-nitrobenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic formation of the acylpyridinium intermediate.

-

-

In-Process Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature. Monitor the consumption of 2,3-dimethylphenol via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system (UV detection at 254 nm).

-

Validation: The reaction is deemed complete only when the phenol spot is entirely absent, typically within 4–6 hours.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NaHCO3 to hydrolyze unreacted acid chloride and neutralize the HCl generated.

-

Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl to remove TEA and DMAP, followed by brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel) to yield pure this compound.

-

Synthesis workflow utilizing DMAP catalysis and TLC-based self-validation.

Applications in Drug Development and Research

While this compound is not a marketed therapeutic, its structural motif is highly valuable in preclinical drug development:

-

Combinatorial Libraries: As cataloged by fine chemical suppliers (e.g., ARONIS), this compound is utilized as a screening block in high-throughput (HTS) libraries to probe the active sites of novel enzymes [1]. The steric bulk allows researchers to map the spatial constraints of receptor binding pockets.

-

Esterase/Thioesterase Assays: Similar to how 5,5'-dithiobis-(2-nitrobenzoate) (DTNB or Ellman's reagent) is used to quantify thiol groups and monitor enzymatic hydrolysis [6], 2-nitrobenzoate esters serve as chromogenic or structural probes. The hydrolysis of the ester bond releases 2-nitrobenzoate, the kinetics of which can be monitored to evaluate the steric tolerance of specific esterases [7].

-

Agrochemical Intermediates: The 2-nitrobenzoate and substituted phenol moieties are frequently found in the structures of modern herbicides and pesticides, making this compound a relevant intermediate for agricultural chemical synthesis[8].

References

-

ARONIS. "Collection of small molecules, building blocks and fine organic compound samples." Anilines.net. Available at: [Link]

-

National Center for Biotechnology Information (NIH). "2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem." PubChem. Available at:[Link]

-

Chemistry LibreTexts. "26.6: Correlations of Structure with Reactivity of Aromatic Compounds." LibreTexts. Available at:[Link]

-

Institute of Organic Chemistry and Biochemistry of the CAS. "Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids." CAS.cz. Available at:[Link]

-

National Institutes of Health (NIH) / PubMed. "The reaction of papain with Ellman's reagent[5,5′-dithiobis-(2-nitrobenzoate) dianion]." PubMed Central. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Characterization of the 4-Hydroxybenzoyl-Coenzyme A Thioesterase from Arthrobacter sp. Strain SU." PubMed Central. Available at:[Link]

-

Environmental Protection Agency (EPA). "Analytical reference standards and supplemental data for pesticides and other organic compounds." EPA NEPIS. Available at:[Link]

spectroscopic data (NMR, IR, MS) for 2,3-dimethylphenyl 2-nitrobenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-dimethylphenyl 2-nitrobenzoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized organic molecules is a cornerstone of chemical research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a compound of interest in various synthetic pathways. While experimental spectra for this specific molecule are not widely available, this guide will leverage established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach empowers researchers to confidently identify and characterize this molecule.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound is an aromatic ester characterized by a 2,3-dimethylphenyl group linked to a 2-nitrobenzoate moiety through an ester linkage. The presence of a sterically hindered ortho-substituted phenyl ring and an electron-withdrawing nitro group on the benzoate ring creates a unique electronic and steric environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro and ester groups, along with the electron-donating effect of the methyl groups, will influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Nitrobenzoate Ring) | 7.5 - 8.2 | Multiplet | ~7-8 |

| Aromatic (Dimethylphenyl Ring) | 6.9 - 7.3 | Multiplet | ~7-8 |

| Methyl Protons | 2.1 - 2.4 | Singlet | N/A |

Rationale for Predictions:

-

Aromatic Protons (Nitrobenzoate Ring): The protons on the nitro-substituted ring are expected to be deshielded and resonate at a lower field (higher ppm) due to the strong electron-withdrawing effect of the nitro group and the carbonyl of the ester.

-

Aromatic Protons (Dimethylphenyl Ring): The protons on this ring will be influenced by the electron-donating methyl groups and the ester oxygen, leading to a more shielded environment compared to the other ring.

-

Methyl Protons: The two methyl groups on the phenyl ring are expected to appear as singlets in the aliphatic region of the spectrum. Their chemical equivalence or non-equivalence will depend on the rotational barrier around the C-O bond of the ester, though they are predicted to be very close in chemical shift.

¹³C NMR Spectroscopy: A Fingerprint of the Carbon Skeleton

The ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 163 - 166 |

| Aromatic (C-O, Dimethylphenyl) | 148 - 152 |

| Aromatic (C-NO₂) | 147 - 151 |

| Aromatic (C-H, Nitrobenzoate) | 124 - 134 |

| Aromatic (C-H, Dimethylphenyl) | 125 - 138 |

| Aromatic (C-CH₃) | 130 - 140 |

| Aromatic (C-C=O) | 129 - 133 |

| Methyl (CH₃) | 15 - 22 |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at a very low field.

-

Aromatic Carbons: Carbons directly attached to electronegative atoms (oxygen and the nitro group) will be deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions influenced by the substitution pattern.

-

Methyl Carbons: The carbons of the two methyl groups will be the most shielded, appearing at a high field.

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality NMR spectra is contingent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Sample Amount: Dissolve approximately 10-50 mg of solid this compound in a suitable deuterated solvent.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for compounds of this type due to its good dissolving power and relatively clean spectral window. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used.

-

Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Data Acquisition Parameters

The following are typical acquisition parameters that can be optimized for the specific instrument being used:

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) will provide better signal dispersion and resolution.

-

Pulse Program: A standard single-pulse experiment is typically sufficient for ¹H NMR. For ¹³C NMR, a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[1]

-

Relaxation Delay (D1): A delay of 1-2 seconds for ¹H and 2-5 seconds for ¹³C is generally adequate.[1]

-

Number of Scans (NS): For ¹H NMR, 8 to 16 scans are often sufficient. Due to the low natural abundance of ¹³C, a significantly larger number of scans (from several hundred to thousands) will be required.[1]

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and aromatic functionalities.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Nitro N=O Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro N=O Symmetric Stretch | 1340 - 1365 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1100 - 1300 | Strong |

Rationale for Predictions:

-

The strong absorptions corresponding to the C=O stretch of the ester and the asymmetric and symmetric stretches of the nitro group are highly diagnostic for this molecule.[2]

-

The presence of both aromatic and aliphatic C-H stretches will also be evident.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃NO₄), which is 271.08 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for aromatic esters and nitro compounds include:

-

Loss of the 2,3-dimethylphenoxy radical (•OC₆H₃(CH₃)₂) to give a fragment at m/z 150.

-

Loss of the nitro group (-NO₂) to give a fragment at m/z 225.

-

Cleavage of the ester bond to produce a 2-nitrobenzoyl cation at m/z 150.

-

Formation of the 2,3-dimethylphenoxide ion at m/z 121.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality data. The combination of these spectroscopic techniques provides a powerful and self-validating system for structural confirmation, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide - Benchchem. (URL: )

- Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Comparative Spectroscopic Analysis - Benchchem. (URL: )

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - Rsc.org. (URL: )

-

Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC. (URL: [Link])

-

Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate - PMC. (URL: [Link])

Sources

solubility of 2,3-dimethylphenyl 2-nitrobenzoate in common organic solvents

An In-depth Technical Guide on the Solubility of 2,3-Dimethylphenyl 2-Nitrobenzoate in Common Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of This compound (CAS Registry Number: Not widely listed; InChIKey: VSIFHYHVZPWNEG-UHFFFAOYAX).[1] As a lipophilic ester intermediate often utilized in organic synthesis and potential polymorphism screening, its solubility behavior is critical for process optimization, specifically in recrystallization and purification workflows.[1] This guide synthesizes theoretical solubility parameters with rigorous experimental protocols.

Physicochemical Profile & Solubility Prediction

To accurately predict the solubility of this compound, we must first analyze its molecular structure and intermolecular forces.[1]

1.1 Structural Analysis The molecule consists of three distinct moieties that dictate its solvation behavior:

-

2-Nitrobenzoate Core: The nitro group (

) is strongly electron-withdrawing and creates a significant dipole moment, enhancing solubility in polar aprotic solvents.[1] -

Ester Linkage (

): Acts as a hydrogen bond acceptor but lacks hydrogen bond donors, limiting solubility in water but facilitating interaction with protic solvents like alcohols.[1] -

2,3-Dimethylphenyl Ring: The two methyl groups on the phenyl ring significantly increase lipophilicity (LogP) and disrupt crystal packing relative to the unsubstituted phenyl ester, potentially lowering the melting point and increasing solubility in non-polar solvents compared to its isomers.[1]

1.2 Predicted Solubility Landscape (Hansen Solubility Parameters) Based on "Like Dissolves Like" principles and group contribution methods, the solubility profile is categorized as follows:

| Solvent Class | Examples | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Acetone, DMF, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions with the nitro group; no penalty for disrupting solvent H-bond networks.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent dispersion force matching and dipole interactions.[1] |

| Aromatic | Toluene, Xylene | Moderate to High | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solute accepts H-bonds from solvent, but the hydrophobic dimethylphenyl group limits solubility at low temperatures.[1] |

| Non-Polar | n-Hexane, n-Heptane | Low | The polar nitro/ester groups are energetically unfavorable in a purely dispersive environment.[1] |

| Aqueous | Water | Negligible | High hydrophobic penalty; lack of H-bond donors prevents integration into the water network.[1] |

Experimental Determination Protocol

2.1 Materials & Equipment

-

Solvents: HPLC Grade (Ethanol, Toluene, Acetone, Ethyl Acetate).[1]

-

Apparatus: Jacketed glass vessels, circulating water bath (

K), magnetic stirrers.[1] -

Filtration: 0.22

m PTFE syringe filters (pre-heated to experimental temperature).

2.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to 20 mL of the selected solvent in a jacketed vessel.

-

Equilibration: Stir the suspension continuously at the target temperature (

) for at least 24 hours.-

Validation Check: Stop stirring and allow solids to settle. If no solid remains, add more solute and repeat.[1]

-

-

Sampling: Stop stirring and allow the phases to separate for 30 minutes at temperature

. -

Extraction: Withdraw the supernatant using a pre-heated syringe and filter immediately into a pre-weighed vial.

-

Critical Step: Pre-heating the syringe prevents premature crystallization (precipitation) during transfer, which is the most common source of error.[1]

-

-

Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved.[1]

-

Calculation: Mole fraction solubility (

) is calculated as:

-

Thermodynamic Modeling

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental data should be correlated using thermodynamic models.[1]

3.1 Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Utility: Provides excellent fit for non-ideal solutions, especially in polar solvents like ethanol.[1]

3.2 van't Hoff Analysis

Used to determine the enthalpy and entropy of dissolution:

-

Interpretation: A linear plot of

vs

Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining and modeling the solubility of this compound.

Caption: Workflow for the experimental determination and thermodynamic modeling of solubility.

Process Implications

For researchers developing a crystallization process for this compound:

-

Solvent Choice: Use Ethanol or Isopropanol for cooling crystallization.[1] The moderate solubility slope (

) typically allows for high recovery yields upon cooling.[1] -

Anti-Solvent: Water is an effective anti-solvent.[1] Adding water to an ethanolic solution of the ester will drastically reduce solubility, forcing precipitation.[1]

-

Polymorphism Risk: Nitrobenzoate esters are prone to conformational polymorphism.[1] Monitor the solid phase by PXRD (Powder X-Ray Diffraction) after solubility experiments to ensure no phase transition occurred during equilibration.

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics). [1]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for estimating solubility based on structure). [1]

-

Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Context on nitrobenzoate conformational polymorphism). [1]

-

Aronis. (2025).[1] Compound Catalog: this compound. (Source of commercial availability and compound identity). [1]

Sources

The Crystalline Structure of 2,3-Dimethylphenyl 2-Nitrobenzoate: Predictive Conformational Analysis and Single-Crystal X-Ray Diffraction Protocols

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / Standard Operating Procedure (SOP)

Executive Summary

In the realm of crystal engineering and rational drug design, understanding the solid-state conformation of sterically hindered aromatic esters is paramount. 2,3-Dimethylphenyl 2-nitrobenzoate (

Unlike simple, unhindered esters, the presence of ortho-substituents on both the benzoate ring (the 2-nitro group) and the phenoxy ring (the 2,3-dimethyl groups) forces the molecule out of a planar conformation. This technical guide provides a comprehensive, self-validating framework for predicting, crystallizing, and resolving the single-crystal X-ray diffraction (SCXRD) structure of this compound.

Conformational Landscape & Predictive Crystal Engineering

To accurately resolve the crystal structure of this compound, one must first understand the causality behind its expected molecular geometry. The structural baseline for this class of molecules is phenyl benzoate [1]. In unsubstituted phenyl benzoate, the

However, the introduction of ortho-substituents dramatically alters this energy landscape:

-

The 2-Nitro Effect: The bulky

group at the ortho position of the benzoate ring creates a severe steric clash with the carbonyl oxygen. To minimize this repulsion, the nitro group typically rotates out of the aromatic plane, and the ester linkage itself is forced into a highly twisted conformation. -

The 2,3-Dimethyl Effect: The ortho-methyl group on the phenoxy ring prevents the ester oxygen from adopting a coplanar geometry with the aromatic system.

-

Supramolecular Assembly: Despite the lack of classical hydrogen bond donors (like

or

Network of steric and electronic factors governing the compound's crystalline conformation.

Experimental Workflow: Crystallization and SCXRD Protocol

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. Every step is designed to minimize twinning and solvent inclusion, which can artificially inflate the crystallographic

Step 1: Crystal Growth via Solvent-Antisolvent Slow Evaporation

Causality: Highly hindered esters often precipitate as amorphous powders if crystallization is forced too quickly. A binary solvent system allows for controlled nucleation.

-

Dissolve 50 mg of high-purity (>99%) this compound in 2.0 mL of dichloromethane (DCM). DCM acts as the primary solvent due to its excellent solvation of aromatic esters.

-

Layer the solution carefully with 4.0 mL of absolute ethanol (EtOH). Ethanol acts as the antisolvent.

-

Cover the vial with Parafilm and puncture 2–3 small holes (using a 20-gauge needle) to allow for slow evaporation at 293 K.

-

Harvest the resulting colorless, block-like crystals after 5–7 days.

Step 2: SCXRD Data Collection

-

Select a single crystal with dimensions approximating

under a polarized light microscope. -

Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and transfer it to a diffractometer equipped with a CCD or CMOS detector.

-

Collect data using graphite-monochromated Mo K

radiation (

Step 3: Structure Solution and Refinement

Causality: Modern crystallographic validation requires rigorous refinement to ensure the structural model perfectly matches the electron density map.

-

Solve the structure using intrinsic phasing via SHELXT [2].

-

Refine the structure using full-matrix least-squares on

with SHELXL [2]. -

Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model (

for aromatic protons, and

Step-by-step workflow for the structural determination of this compound.

Quantitative Data Presentation

Based on the crystallographic behavior of homologous di-ortho-substituted phenyl benzoates, the following tables summarize the expected quantitative metrics and refinement parameters for a highly resolved structure of this compound.

Table 1: Predicted Crystallographic Data and Refinement Parameters

| Parameter | Expected Value / Description |

| Empirical Formula | |

| Formula Weight | 271.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Temperature | 100(2) K |

| Wavelength (Mo K | 0.71073 Å |

| Calculated Density ( | ~1.35 - 1.40 |

| Absorption Coefficient ( | ~0.10 |

| Final | |

| Goodness-of-fit on | ~1.02 - 1.05 |

Table 2: Key Theoretical Bond Lengths and Torsional Angles

| Structural Feature | Atoms Involved | Expected Value | Causality / Rationale |

| Ester Carbonyl Bond | 1.19 - 1.21 Å | Standard double bond character, unperturbed by conjugation due to ring twist. | |

| Ester C-O Bond | 1.38 - 1.41 Å | Slight lengthening due to steric strain from the ortho-methyl group. | |

| Dihedral Angle (Rings) | 70° - 85° | Highly twisted compared to phenyl benzoate (55.7°) [1] due to dual ortho-substituents. | |

| Nitro Group Torsion | 30° - 45° | Rotated out of the aromatic plane to avoid steric clash with the ester carbonyl. |

References

-

Adams, J. M., & Morsi, S. E. (1976). The crystal structure of phenyl benzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(5), 1345-1347. Available at:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

potential applications of substituted dimethylphenyl nitrobenzoates

A Technical Guide to the Potential Applications of Substituted Dimethylphenyl Nitrobenzoates

Abstract

Substituted dimethylphenyl nitrobenzoates represent a versatile class of aromatic esters with significant, yet largely untapped, potential in therapeutic and industrial applications. The electronic properties conferred by the electron-withdrawing nitro group on the benzoate ring, combined with the specific steric and electronic profile of the substituted dimethylphenyl (xylenyl) moiety, create a unique chemical scaffold. This guide synthesizes current research on related nitroaromatic compounds to forecast the potential applications of this specific chemical class. We explore promising avenues in antimicrobial, anticancer, and neuroprotective agent development. By providing detailed, field-tested experimental protocols for synthesis and evaluation, this document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to investigate and harness the potential of these compounds.

Introduction: The Chemical and Biological Rationale

Nitroaromatic compounds have a long history in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The core mechanism often involves the intracellular reduction of the nitro group to form reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[3] These reactive species can covalently bind to and damage critical biomolecules like DNA and proteins, leading to cell death.[3] This forms the basis for their use as antimicrobial and cytotoxic agents.

The ester linkage in dimethylphenyl nitrobenzoates makes them potential prodrugs. It is hypothesized that these esters can facilitate entry into cells, where they may be hydrolyzed by intracellular esterases to release the active nitrobenzoic acid.[4]

The "dimethylphenyl" (or xylenyl) portion of the molecule is also of significant interest. The specific substitution pattern (e.g., 2,4-dimethyl, 2,6-dimethyl, 3,5-dimethyl) dictates the molecule's three-dimensional shape and lipophilicity. This can profoundly influence its ability to bind to target enzymes or traverse cellular membranes. For instance, xylenol derivatives, such as p-chloro-m-xylenol (PCMX), are well-established antiseptic and disinfectant agents, highlighting the inherent bioactivity of this structural motif.[5][6]

This guide will focus on three primary areas of potential application where the unique combination of the nitrobenzoate and dimethylphenyl moieties is likely to yield novel bioactive compounds.

Potential Application 1: Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial scaffolds. Nitrobenzoate derivatives have shown compelling activity against a range of challenging microbes.

-

Antitubercular Activity: A study of 64 nitrobenzoate esters revealed that compounds with an aromatic nitro substitution were the most potent against Mycobacterium tuberculosis.[4] Notably, the 3,5-dinitrobenzoate esters were the most active series, suggesting that the electronic-withdrawing strength and position of the nitro groups are critical for activity.[4][7] This presents a strong case for investigating dimethylphenyl 3,5-dinitrobenzoates as potential next-generation antitubercular agents.

-

Antifungal Activity: Derivatives of 3-methyl-4-nitrobenzoate have demonstrated significant efficacy against several Candida species.[8] Structure-activity relationship (SAR) studies showed that the length of the ester's alkyl chain influences activity, with pentyl 3-methyl-4-nitrobenzoate showing a minimum inhibitory concentration (MIC) of 31 µM against C. guilliermondii.[8] This suggests that optimizing the lipophilicity of the dimethylphenyl group could fine-tune antifungal potency.

-

General Antibacterial Activity: Nitroaromatic compounds have demonstrated broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria.[9] The mechanism is often tied to the generation of intracellular reactive nitrogen species that cause cellular damage.[1]

Data Summary: Antimicrobial Activity of Related Nitrobenzoates

| Compound Class | Target Organism | Key Finding | Reported Activity (MIC) | Reference |

| Nitrobenzoate Esters | Mycobacterium tuberculosis | 3,5-Dinitro substitution is most active. | 0.5–32 µmol/L | [4][10] |

| 3-Methyl-4-Nitrobenzoates | Candida guilliermondii | Alkyl chain length affects potency. | 31-39 µM | [8] |

| 2-Chloro-5-Nitrobenzoic Acid Derivatives | Staphylococcus aureus | Broad inhibitory profile observed. | Comparable to gentamicin | [9] |

Potential Application 2: Anticancer Agents (Cytotoxicity)

The selective toxicity of nitroaromatic compounds towards hypoxic cells, often found in solid tumors, makes them attractive candidates for anticancer drug development.[11] The proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.[12][13]

Research on related structures indicates that nitro-containing molecules can:

-

Induce Apoptosis: Amphiphilic nitro-containing compounds have been shown to be cytotoxic to HeLa cancer cells, with evidence pointing to an increase in both early and late apoptotic cell populations.[12]

-

Exhibit Selective Toxicity: Certain nitro-substituted compounds have demonstrated higher activity against tumor cell lines (e.g., MCF-7 breast cancer) compared to non-tumor cell lines, a crucial characteristic for a therapeutic agent.[14]

-

Trigger ROS-Mediated Pathways: The antitumor effects of some nitro-heterocyclic compounds are linked to the induction of ROS and lipid peroxidation, coupled with the inhibition of key antioxidant enzymes like superoxide dismutase.[13]

The specific substitution on the dimethylphenyl ring could be leveraged to enhance selective uptake by cancer cells or to modulate the compound's redox potential, thereby fine-tuning its cytotoxic efficacy.

Visualizing the Mechanism: ROS-Induced Apoptosis

The generation of ROS by a dimethylphenyl nitrobenzoate derivative within a cancer cell can initiate the intrinsic (mitochondrial) pathway of apoptosis. This complex signaling cascade is a primary target for many chemotherapeutic agents.

Caption: ROS-induced intrinsic apoptosis pathway.

Potential Application 3: Cholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[15][16] Intriguing research has demonstrated that nitroaromatic compounds can effectively inhibit AChE.

A study on the effects of nitrobenzene, 1,3-dinitrobenzene (DNB), and 1,3,5-trinitrobenzene (TNB) on AChE activity found a clear inhibitory effect that increased with the number of nitro groups (TNB > DNB > NB).[17] Molecular modeling suggested that DNB and TNB molecules wedge themselves between critical tryptophan (Trp84) and phenylalanine (Phe330) residues at the enzyme's catalytic site, primarily through π-π stacking interactions.[17]

This finding is highly significant. The dimethylphenyl ring of the proposed compounds is also an aromatic system capable of engaging in similar π-π interactions. By designing molecules where the dimethylphenyl group can optimally interact with the AChE catalytic gorge, it may be possible to develop a new class of potent and selective cholinesterase inhibitors.

Data Summary: Cholinesterase Inhibition by Related Compounds

| Compound Class | Target Enzyme | Key Finding | Reported Activity (IC50) | Reference |

| Nitroaromatic Compounds | Acetylcholinesterase (AChE) | Inhibition increases with nitro-group substitution. | Not specified, but dose-dependent | [17] |

| Naphtho-triazoles | Butyrylcholinesterase (BChE) | Functionalization of core units yields active inhibitors. | ~33.70 µg/mL (most active) | [15][18] |

| Pyrazole Analogs | Butyrylcholinesterase (BChE) | Selective and effective BChE inhibition observed. | Not specified | [19] |

Key Experimental Protocols

To facilitate research in this area, this section provides detailed, step-by-step protocols for the synthesis and evaluation of substituted dimethylphenyl nitrobenzoates.

Protocol 1: Synthesis of 2,6-Dimethylphenyl 4-Nitrobenzoate

This protocol describes a mild and efficient synthesis using Steglich esterification, which is suitable for a wide range of substrates.[20][21]

Workflow Diagram:

Caption: Workflow for Steglich esterification synthesis.

Materials:

-

4-Nitrobenzoic acid

-

2,6-Dimethylphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzoic acid (1.0 eq), 2,6-dimethylphenol (1.0 eq), and DMAP (0.1 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the acid).

-

Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][14][22]

Materials:

-

Human cancer cell line (e.g., MCF-7) and a non-tumor control cell line (e.g., HEK-293T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (Substituted dimethylphenyl nitrobenzoate) dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well sterile microtiter plates

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' blanks. Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5%.

-

Remove the seeding medium from the wells and add 100 µL of the diluted compound solutions. Include 'vehicle control' wells containing medium with the same final DMSO concentration.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

-

Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[8][18][23]

Materials:

-

Test microorganism (e.g., S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound dissolved in DMSO

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Dispense 100 µL of CAMHB into all wells of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[18][23]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 5 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[23]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or with a plate reader.

Protocol 4: Acetylcholinesterase Inhibition (Ellman's Assay)

This assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[24][25][26]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In each well of a 96-well plate, add:

-

140 µL of phosphate buffer

-

10 µL of the test compound dilution (or solvent for control)

-

10 µL of AChE solution[25]

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Color Reaction: Add 10 µL of DTNB solution to each well.

-

Initiate Reaction: Start the reaction by adding 10 µL of ATCI substrate solution.[25]

-

Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Determine the IC₅₀ value from a dose-response curve.

Future Directions and Conclusion

The substituted dimethylphenyl nitrobenzoates are a promising, yet underexplored, class of compounds. The foundational data from related nitroaromatic and xylenol structures strongly suggest their potential as antimicrobial, anticancer, and neuroprotective agents. The key to unlocking this potential lies in systematic synthesis and screening.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of compounds by varying the substitution patterns on both the dimethylphenyl ring (e.g., 2,4-, 2,6-, 3,5-) and the nitrobenzoate ring (e.g., 2-nitro, 3-nitro, 4-nitro, 3,5-dinitro).

-

Broad-Spectrum Screening: Testing this library against a wide panel of bacteria, fungi, and cancer cell lines to identify initial hits.

-

SAR Elucidation: Systematically analyzing how changes in substitution affect biological activity to build robust structure-activity relationship models.

-

Mechanism of Action Studies: For the most promising compounds, conducting detailed mechanistic studies to confirm targets (e.g., AChE) and pathways (e.g., ROS-mediated apoptosis).

This technical guide provides the rationale and the practical tools necessary to embark on this research. By leveraging the established protocols and understanding the mechanistic basis for activity, the scientific community can efficiently explore the therapeutic landscape of substituted dimethylphenyl nitrobenzoates.

References

-

Spectroscopic and molecular modeling investigation on inhibition effect of nitroaromatic compounds on acetylcholinesterase activity. (2019). PubMed. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH. [Link]

-

Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023). Ciência-UCP. [Link]

-

β-Nitro substituted carboxylic acids and their cytotoxicity. (n.d.). ResearchGate. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

-

Cytotoxic Effects of N'-Formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in. (n.d.). Saber UCV. [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2025). ResearchGate. [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

Signaling Pathways in Reactive Oxygen Species–Induced Cardiomyocyte Apoptosis. (n.d.). Circulation - American Heart Association Journals. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Reactive oxygen species, cellular redox systems and apoptosis. (n.d.). SciSpace. [Link]

-

Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. (2015). Taylor & Francis. [Link]

-

Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (n.d.). PMC - NIH. [Link]

-

Cholinesterase Inhibition and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. (2023). MDPI. [Link]

-

In silico studies, nitric oxide, and cholinesterases inhibition activities of pyrazole and pyrazoline analogs of diarylpentanoids. (2020). PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

-

3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

-

Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties. (2024). MDPI. [Link]

-

Ascorbate anion potentiates cytotoxicity of nitro-aromatic compounds under hypoxic and anoxic conditions. (n.d.). Scilit. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC - NIH. [Link]

-

Synthesis and Antibacterial Activity of PCMX Derivative. (2024). IJRASET. [Link]

-

Steglich esterification. (n.d.). Wikipedia. [Link]

-

Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC - NIH. [Link]

-

Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine. [Link]

-

Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. (n.d.). JOCPR. [Link]

-

A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC - NIH. [Link]

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC - NIH. [Link]

- Antimicrobial cleansing compositions. (n.d.).

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]

-

Synthesis and Anticancer Activity of Brefeldin A Ester Derivatives. (2006). ACS Publications. [Link]

-

The antibacterial activity of chloroxylenol in combination with ethylenediaminetetra-acetic acid. (n.d.). PubMed. [Link]

-

Environmental occurrence, ecological risks, and microbial interactions of p-chloro-m-xylenol: An emerging ubiquitous antimicrobial agent. (2026). ResearchGate. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. broadpharm.com [broadpharm.com]

- 3. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 4. wjgnet.com [wjgnet.com]

- 5. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. scispace.com [scispace.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. bio-protocol.org [bio-protocol.org]

- 17. ahajournals.org [ahajournals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Steglich esterification - Wikipedia [en.wikipedia.org]

- 21. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. tandfonline.com [tandfonline.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

literature review of 2,3-dimethylphenyl 2-nitrobenzoate and its analogs

Content Type: Technical Reference & Literature Review Subject: Chemical Synthesis, Structural Analysis, and Pharmacological Potential of Sterically Congested Nitrobenzoates

Executive Summary

2,3-dimethylphenyl 2-nitrobenzoate represents a specific class of sterically congested ester scaffolds.[1] While often utilized as a chemical building block or screening library compound, its structural architecture—defined by significant ortho-substitution on both the acyl and phenolic rings—offers unique insights into ester stability, hydrolysis resistance, and conformational locking.

This guide analyzes the compound’s synthesis, structural properties, and the biological relevance of its direct analogs, specifically focusing on the antimicrobial and antimycobacterial potential inherent to the nitrobenzoate pharmacophore.[2]

Chemical Identity & Structural Logic[1][3]

Core Structure

The molecule consists of a 2-nitrobenzoyl moiety esterified with 2,3-dimethylphenol (2,3-xylenol).[1][3]

-

Molecular Formula: C₁₅H₁₃NO₄[1]

-

Molecular Weight: 271.27 g/mol [1]

-

Key Feature: Bi-aryl Ortho-Congestion .[1] The presence of the nitro group at the C2 position of the benzoate ring and the methyl group at the C2 position of the phenolic ring creates a "molecular twist."

The Ortho-Effect and Conformation

Unlike planar esters, this compound cannot adopt a coplanar geometry due to steric repulsion between the carbonyl oxygen/nitro group and the ortho-methyl of the phenol.[1]

-

Conformational Consequence: The aromatic rings are forced into a gauche or perpendicular orientation relative to the ester linkage.[1]

-

Hydrolysis Stability: This steric shielding protects the carbonyl carbon from nucleophilic attack, potentially increasing the half-life of the compound in physiological media compared to non-substituted benzoates. This property is critical for designing prodrugs where delayed release is desired.[1]

Synthesis Protocols

Due to the steric hindrance discussed above, standard Fischer esterification is often insufficient. The most robust protocol involves the activation of the acid via an acid chloride or the use of high-activity coupling reagents.

Recommended Synthetic Pathway (Acyl Chloride Method)

This method utilizes 2-nitrobenzoyl chloride to overcome the nucleophilic sluggishness of the sterically hindered 2,3-dimethylphenol.[1]

Reagents:

-

Substrate: 2,3-Dimethylphenol (1.0 eq)

-

Acylating Agent: 2-nitrobenzoyl chloride (1.1 eq)[1]

-

Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Critical for steric esters.[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve 2,3-dimethylphenol (10 mmol) in 50 mL anhydrous DCM. Add Et₃N (12 mmol) and DMAP (1 mmol).

-

Addition: Cool the solution to 0°C. Add 2-nitrobenzoyl chloride (11 mmol) dropwise (dissolved in 10 mL DCM) over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes).[1]

-

Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove excess amine), then brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane to yield the target ester.

Visualization of Synthesis Logic

Figure 1: Step-wise synthetic workflow for sterically hindered nitrobenzoate esters.

Biological Activity & Analog Analysis[1][4][5]

While the specific 2,3-dimethylphenyl variant is a structural probe, the nitrobenzoate class exhibits significant pharmacological activity, particularly against Mycobacteria and Fungi.

Antimycobacterial Activity (M. tuberculosis)

Research indicates that nitrobenzoate esters function as prodrugs or specific inhibitors of mycobacterial metabolism.[1] The electron-withdrawing nitro group enhances the lipophilicity and reactivity of the scaffold.[1]

-

Mechanism: Nitro-reduction by bacterial nitroreductases can generate reactive nitrogen species (RNS) that damage bacterial DNA.[1]

-

SAR Insight: 3,5-dinitrobenzoate analogs generally show higher potency than mono-nitro variants, but 2-nitro derivatives retain activity due to the "ortho-effect" facilitating specific binding pocket interactions.[1]

Comparative Activity of Analogs (SAR Table)

| Analog Class | Substituent (Benzoate) | Substituent (Phenol/Alkyl) | Primary Activity | Mechanism Note |

| Target Compound | 2-NO₂ | 2,3-dimethyl | Unknown/Probe | High hydrolytic stability due to steric block. |

| Nitrobenzoate Ester | 3,5-di-NO₂ | Alkyl / Aryl | Anti-tuberculosis (M. tb) | High potency; likely nitro-reduction activation.[1] |

| Sulfonate Analog | 2-NO₂ | 3,5-dimethyl | Anticancer (Cytotoxic) | DNA binding; structural mimic of combretastatin.[1] |

| Methyl Ester | 3-formyl-2-NO₂ | Methyl | PARP Inhibitor Intermediate | Synthetic precursor for Niraparib.[1][4] |

Structural Analog Visualization

The sulfonate analog (3,5-dimethylphenyl 2-nitrobenzenesulfonate) has a solved crystal structure that informs the conformation of our target benzoate.[1]

Figure 2: Relationship between the target compound and bioactive analog classes.[1]

Experimental Characterization Data (Expected)

For researchers synthesizing this compound, the following spectral signatures are the standard for validation:

-

IR Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

References

-

BenchChem. (2025).[1][5][6] 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications. Retrieved from [1]

-

UCP Research. (2023).[1] Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Universidade Católica Portuguesa.[1] Retrieved from [1]

-

National Institutes of Health (PMC). (2023).[1] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC10146000.[1] Retrieved from [1]

-

ChemicalBook. (2025).[1][4] Methyl 3-formyl-2-nitrobenzoate Product Description and Synthesis. Retrieved from [1]

-

Geldsetzer, J., et al. (2014).[1] Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E. Retrieved from [1]

Sources

- 1. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 4. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis, Characterization, and Utility of 2,3-Dimethylphenyl 2-Nitrobenzoate: A Technical Guide

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, highly specific building blocks are the lifeblood of structure-activity relationship (SAR) optimization. 2,3-dimethylphenyl 2-nitrobenzoate is a specialized, sterically hindered aromatic ester utilized primarily as an intermediate in combinatorial screening libraries [1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the synthesis, isolation, and analytical verification of this compound. Because this specific molecule is often generated in situ or maintained within proprietary high-throughput screening libraries, it lacks a universally registered CAS number. However, its structural parameters and synthesis pathways are firmly grounded in established organic chemistry principles.

Chemical Identity & Core Nomenclature

To ensure precise tracking across chemical databases and inventory systems, the core physicochemical identifiers of the compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Unassigned / Proprietary (Common in HTS Libraries) |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| SMILES | Cc1cccc(OC(=O)c2ccccc2[O-])c1C |

| InChIKey | VSIFHYHVZPWNEG-UHFFFAOYAX |

Mechanistic Causality in O-Acylation

The synthesis of this compound relies on the nucleophilic acyl substitution (O-acylation) of 2,3-dimethylphenol with 2-nitrobenzoyl chloride.

The Causality of Reagent Selection: Direct esterification of phenols is notoriously sluggish due to the delocalization of the phenolic oxygen’s lone pairs into the aromatic ring, which reduces its nucleophilicity. Furthermore, the ortho-methyl group on the phenol and the ortho-nitro group on the benzoyl chloride introduce significant steric hindrance.

To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst alongside a bulk base like Triethylamine (TEA) [2]. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive than the parent acid chloride, rapidly undergoing nucleophilic attack by the phenoxide ion (generated by TEA) to form the target ester.

Fig 1: DMAP-catalyzed O-acylation mechanism forming the target ester.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (the "why") and an observable checkpoint to ensure the reaction is proceeding correctly.

Step-by-Step Workflow

-

Reagent Preparation (Anhydrous Conditions):

-

Action: Dissolve 1.0 equivalent of 2,3-dimethylphenol and 1.2 equivalents of TEA in anhydrous Dichloromethane (DCM). Add 0.1 equivalents of DMAP.

-

Causality: Anhydrous DCM prevents the competitive hydrolysis of the moisture-sensitive acid chloride into 2-nitrobenzoic acid. TEA serves as the stoichiometric HCl scavenger.

-

-

Temperature-Controlled Activation:

-

Action: Cool the reaction flask to 0°C using an ice bath.

-

Causality: The formation of the acylpyridinium intermediate is highly exothermic. Cooling prevents side reactions, such as the degradation of the catalyst or unwanted Friedel-Crafts C-acylation.

-

-

Electrophile Addition:

-

Action: Add 1.1 equivalents of 2-nitrobenzoyl chloride dropwise over 15 minutes.

-

Validation Checkpoint: A white precipitate (TEA-HCl salt) will begin to form immediately, visually validating that the acylation is occurring.

-

-

Reaction Progression:

-

Action: Remove the ice bath and allow the mixture to warm to 25°C. Stir for 4–6 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the UV-active phenol spot and the emergence of a higher Rf spot confirms conversion.

-

-

Aqueous Workup & Purification:

-

Action: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove residual DMAP and TEA), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Fig 2: Step-by-step experimental workflow for ester synthesis and isolation.

Analytical Validation

To establish absolute trustworthiness in your synthesized batch, the product must be subjected to spectroscopic validation.

-

Infrared (IR) Spectroscopy: The most immediate confirmation of success is the complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹ and the appearance of a sharp, intense ester carbonyl (C=O) stretch at approximately 1735–1750 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum will lack the exchangeable phenolic -OH proton (typically around 4.5–5.5 ppm). The aromatic region (7.0–8.2 ppm) will display a complex multiplet corresponding to the seven aromatic protons (three from the dimethylphenyl ring, four from the nitrobenzoate ring). The two distinct methyl groups will appear as sharp singlets integrating to 3H each in the 2.1–2.3 ppm aliphatic region.

Applications in Drug Development